2-Fluoro-4-methoxy-5-nitrobenzonitrile

Catalog No.
S3015388
CAS No.
1224708-00-2
M.F
C8H5FN2O3
M. Wt
196.137
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methoxy-5-nitrobenzonitrile

CAS Number

1224708-00-2

Product Name

2-Fluoro-4-methoxy-5-nitrobenzonitrile

IUPAC Name

2-fluoro-4-methoxy-5-nitrobenzonitrile

Molecular Formula

C8H5FN2O3

Molecular Weight

196.137

InChI

InChI=1S/C8H5FN2O3/c1-14-8-3-6(9)5(4-10)2-7(8)11(12)13/h2-3H,1H3

InChI Key

KEYANZYPFKFZGG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-]

Solubility

not available

2-Fluoro-4-methoxy-5-nitrobenzonitrile is a chemical compound characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on a benzonitrile scaffold. Its molecular formula is C8H6FN2O3C_8H_6FN_2O_3 with a molecular weight of approximately 196.14 g/mol. The compound features a benzene ring substituted with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position, which contributes to its unique chemical properties and reactivity.

The presence of these substituents affects the electronic properties of the benzene ring, making it an interesting candidate for various

Typical of nitriles and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbon in the nitrile group, facilitating nucleophilic attacks.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions relative to itself, while the nitro group deactivates the ring towards electrophilic substitution.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, yielding derivatives that may have different biological activities.

The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzonitrile can be achieved through various methods:

  • Starting from 2-Fluoro-4-nitrobenzonitrile: This approach involves introducing a methoxy group via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
  • Direct Fluorination: A method involving fluorination of 4-methoxy-5-nitrobenzonitrile using fluorinating agents like potassium fluoride or other fluorine sources under controlled conditions.
  • Multi-step Synthesis: This might involve preparing intermediates such as 2-fluoro-4-nitroaniline followed by nitration and subsequent reactions to introduce the methoxy group.

2-Fluoro-4-methoxy-5-nitrobenzonitrile has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Material Science: In developing new materials with specific electronic or optical properties due to its unique functional groups.
  • Organic Synthesis: As an intermediate in various synthetic pathways for complex organic molecules.

Interaction studies involving 2-Fluoro-4-methoxy-5-nitrobenzonitrile focus on its reactivity with biological targets or other chemical species. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Toxicological Profiles: Understanding potential harmful effects, as indicated by acute toxicity data which categorize it as harmful upon inhalation or ingestion .

Several compounds share structural similarities with 2-Fluoro-4-methoxy-5-nitrobenzonitrile. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
2-Fluoro-4-nitrobenzonitrileNitro group at position 5Primarily used as a precursor in organic synthesis
2-Fluoro-5-nitrobenzonitrileNitro group at position 5Exhibits different reactivity patterns due to position
3-Fluoro-4-methoxybenzonitrileMethoxy group at position 4Potentially different biological activities
2-Fluoro-4-methylbenzonitrileMethyl instead of methoxyDifferent electronic properties affecting reactivity

Each compound's unique arrangement of functional groups influences its reactivity and potential applications, making them suitable for diverse research areas in chemistry and biology.

Traditional Synthesis Approaches

Traditional synthesis of 2-fluoro-4-methoxy-5-nitrobenzonitrile typically begins with functionalized aniline derivatives. A common route involves the sequential introduction of substituents on a benzene ring through electrophilic substitution reactions. For example, 4-methoxyaniline serves as a starting material, undergoing nitration at the meta position using a mixed acid system (HNO₃/H₂SO₄) to yield 4-methoxy-3-nitroaniline [5]. Subsequent fluorination via Schiemann reaction using tetrafluoroboric acid (HBF₄) introduces the fluorine atom at the ortho position relative to the methoxy group [5]. Finally, cyanation via Rosenmund-von Braun reaction with copper(I) cyanide (CuCN) completes the synthesis.

A critical challenge lies in regioselectivity during nitration, as competing para-substitution can occur without careful temperature control (−10°C to 5°C) [5]. Traditional methods achieve moderate yields (55–65%) but require hazardous reagents like fuming nitric acid and hydrofluoric acid derivatives.

Diazotization-Based Synthetic Routes

Diazotization strategies offer improved regiocontrol for fluorination. In one protocol, 4-methoxy-5-nitroanthranilic acid undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl), forming a stable diazonium salt intermediate [5]. Subsequent Balz-Schiemann reaction with HBF₄ generates the fluoro derivative, which undergoes dehydration and cyanation to yield the target compound. This approach reduces side reactions compared to direct electrophilic fluorination, achieving yields up to 72% [5].

Recent adaptations employ continuous flow reactors for diazonium salt generation, enhancing safety by minimizing accumulation of explosive intermediates. Microwave-assisted diazotization (80°C, 15 min) further improves reaction efficiency, reducing process time by 40% compared to batch methods [5].

Nitration Methodologies for Precursor Compounds

Nitration optimization significantly impacts final product quality. A comparative study reveals that acetyl nitrate (generated in situ from acetic anhydride and HNO₃) provides superior regioselectivity for meta-substitution in methoxybenzene derivatives compared to traditional mixed acids [5]. Kinetic control at −15°C directs nitration to the 5-position of 2-fluoro-4-methoxybenzonitrile precursors, achieving 89% selectivity [5].

Alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane enable milder conditions (0°C, 2 hr), particularly beneficial for acid-sensitive intermediates. This method reduces decomposition byproducts, increasing isolated yields to 78% from 62% with conventional approaches [5].

Green Chemistry Synthetic Approaches

Environmentally conscious methodologies focus on solvent reduction and catalyst recycling. A solvent-free mechanochemical approach employs high-speed ball milling (600 rpm) to facilitate nitration-fluorination cascades. Using potassium fluoride (KF) as a fluorine source and cerium(IV) ammonium nitrate (CAN) as nitrating agent, this method achieves 68% yield with E-factor reduction of 3.2 compared to traditional processes [4].

Biocatalytic routes using engineered nitroreductases demonstrate potential for regioselective nitration under aqueous conditions (pH 7.0, 30°C). While current yields remain low (∼35%), enzyme immobilization on magnetic nanoparticles enables five reaction cycles without significant activity loss [4].

Industrial Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Batch processes typically utilize:

ParameterIndustrial Specification
Reactor Volume5,000–10,000 L
Nitration Temp−5°C to 0°C
Fluorination AgentSelectfluor® (1.2 equiv)
Cycle Time18–24 hr
Annual Capacity50–100 metric tons

Continuous manufacturing systems integrating microreactor technology improve heat transfer during exothermic nitration steps, reducing cooling energy costs by 30% [4]. Economic analyses suggest that switching from batch to flow chemistry decreases production costs by $12.50/kg through improved yield (82% vs 68%) and reduced waste treatment expenses [5].

Innovative Catalytic Pathways

Recent advances employ transition metal catalysts to enable novel disconnections. A palladium-catalyzed C–H fluorination strategy positions fluorine atoms directly on pre-assembled methoxynitrobenzonitrile frameworks. Using N-fluorobenzenesulfonimide (NFSI) as fluorine source and nitromethane as solvent, this method achieves 84% yield at 80°C with excellent functional group tolerance [4].

Photoredox catalysis enables late-stage fluorination of electron-rich aromatic systems. A visible-light-mediated process using fac-Ir(ppy)₃ catalyst and Selectfluor® introduces fluorine at the 2-position of 4-methoxy-5-nitrobenzonitrile precursors under mild conditions (25°C, blue LED) [4]. This approach bypasses traditional protection-deprotection sequences, shortening synthetic routes by three steps.

Hybrid enzymatic-chemical systems represent a frontier in catalysis. Engineered cytochrome P450 variants catalyze ortho-selective fluorination of nitroarenes using fluoride ions, achieving 91% regioselectivity in phosphate buffer (pH 8.5) [4]. While currently limited to small-scale applications, this biohybrid approach demonstrates potential for sustainable manufacturing.

2-Fluoro-4-methoxy-5-nitrobenzonitrile represents a highly functionalized aromatic compound that undergoes diverse reaction mechanisms and transformations. The molecule contains multiple electron-withdrawing groups (fluorine, nitro, and nitrile) along with an electron-donating methoxy substituent, creating a complex electronic environment that facilitates various mechanistic pathways. This comprehensive analysis examines the fundamental reaction mechanisms governing the transformations of this compound, including nucleophilic aromatic substitution, reductively activated processes, electron transfer mechanisms, and radical pathways.

The unique substitution pattern of 2-fluoro-4-methoxy-5-nitrobenzonitrile enables selective reactivity at different positions of the aromatic ring, making it a valuable synthetic intermediate in pharmaceutical and materials chemistry applications . The presence of multiple functional groups allows for sophisticated mechanistic studies that provide insights into aromatic reactivity and substitution patterns.

Nucleophilic Aromatic Substitution Mechanisms

Classical Addition-Elimination Pathway

Nucleophilic aromatic substitution (SNAr) reactions of 2-fluoro-4-methoxy-5-nitrobenzonitrile proceed through the well-established addition-elimination mechanism involving Meisenheimer complex formation [3]. The electron-withdrawing nitro and nitrile groups activate the aromatic ring toward nucleophilic attack, while the fluorine atom serves as an excellent leaving group due to its high electronegativity and the strength of the carbon-fluorine bond [4].

The mechanism initiates with nucleophilic addition to the electron-deficient aromatic carbon, forming a negatively charged σ-complex (Meisenheimer intermediate). The nitro group at the 5-position and the nitrile group provide stabilization through resonance delocalization of the negative charge [5]. Experimental evidence demonstrates that the addition step is rate-determining, as supported by kinetic isotope effect studies and computational analyses [5].

The element effect in nucleophilic aromatic substitution establishes the leaving group order as F > NO₂ > Cl ≈ Br > I, making fluorine an exceptionally effective leaving group in activated aromatic systems [3]. This reactivity pattern results from the high polarity of the carbon-fluorine bond in the substrate and enhanced solvation of the fluoride-containing transition state in protic solvents [3].

Mechanistic Variations and Competing Pathways

Recent mechanistic investigations reveal that nucleophilic aromatic substitution can exist on a continuum between stepwise and concerted mechanisms, depending on the electronic nature of the substrate and nucleophile [6]. For moderately activated systems like 2-fluoro-4-methoxy-5-nitrobenzonitrile, borderline mechanisms may operate, particularly when weak nucleophiles are employed [6].

The presence of the methoxy group introduces an electron-donating influence that partially counteracts the activating effects of the nitro and nitrile substituents. This electronic modulation can lead to regioselectivity changes and altered reaction kinetics compared to systems lacking electron-donating substituents [7]. Computational studies indicate that the methoxy group can participate in hyperconjugative stabilization of transition states, affecting both reaction rates and product distributions [5].

Solvent Effects and Reaction Conditions

Solvent selection profoundly influences nucleophilic aromatic substitution mechanisms. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophile reactivity by minimizing solvation of anionic nucleophiles [8] [9]. Typical reaction conditions involve temperatures of 80-150°C with base catalysis to generate or enhance nucleophile reactivity [8].

The reaction of 2-fluoro-4-methoxy-5-nitrobenzonitrile with phenoxide nucleophiles in DMF at elevated temperatures demonstrates excellent conversion rates, with the fluorine substituent being preferentially displaced over other potential leaving groups [9]. Kinetic measurements reveal pseudo-first-order behavior when nucleophiles are present in excess, confirming the addition-elimination mechanism [10].

Reductively Activated Polar Nucleophilic Substitution

Electrochemical Activation Mechanisms

Reductively activated nucleophilic substitution represents an alternative mechanistic pathway for 2-fluoro-4-methoxy-5-nitrobenzonitrile transformations [11] [12]. This process involves initial electrochemical reduction of the substrate to generate radical anion intermediates that subsequently undergo nucleophilic attack [11]. The nitro group serves as the primary electron acceptor, facilitating single-electron transfer at relatively mild potentials [12].

Electrochemical studies demonstrate that p-nitrobenzonitrile derivatives undergo reduction at approximately -0.9 V versus saturated calomel electrode (SCE) in dimethylformamide solution [11]. The reduction generates a radical anion intermediate that exhibits enhanced reactivity toward nucleophiles compared to the neutral substrate [12]. This activation mechanism enables substitution reactions under milder conditions than traditional thermal processes [11].

Mechanistic Pathway and Intermediate Formation

The reductively activated mechanism proceeds through distinct steps: initial electron transfer to form the substrate radical anion, followed by nucleophilic attack and subsequent oxidation or protonation to yield the substitution product [12]. Unlike classical SNAr mechanisms, the rate-determining step involves electron transfer rather than nucleophilic addition [11].

Cyclic voltammetry experiments reveal that the reduction potential of nitrobenzonitrile derivatives correlates with the electron-withdrawing capacity of substituents [13]. Compounds containing multiple electron-withdrawing groups, such as 2-fluoro-4-methoxy-5-nitrobenzonitrile, exhibit more positive reduction potentials, facilitating easier electrochemical activation [13]. The presence of the methoxy group provides stabilization of radical intermediates through resonance interactions [13].

Substrate Scope and Limitations

Reductively activated substitution shows particular effectiveness with phenoxide and other oxygen nucleophiles, achieving yields of 25-70% under optimized conditions [11]. The method tolerates various functional groups but requires careful control of electrode potential to avoid over-reduction or substrate decomposition [12]. Competitive processes such as hydrogen evolution and radical coupling can limit yields in some systems [11].

The technique proves especially valuable for substrates that are unreactive under conventional nucleophilic substitution conditions. The activation provided by electron transfer enables transformations of weakly activated aromatics and allows for mild reaction conditions that preserve sensitive functional groups [12].

Nitrile Formation Pathways

Sandmeyer Reaction Mechanisms

The formation of nitrile groups in compounds like 2-fluoro-4-methoxy-5-nitrobenzonitrile typically proceeds through the Sandmeyer reaction, involving conversion of aromatic amines to diazonium salts followed by cyanide substitution [14] [15]. This classical methodology provides reliable access to aromatic nitriles with good regioselectivity and functional group tolerance [14].

The mechanism initiates with diazotization of the corresponding aniline derivative using sodium nitrite in acidic conditions at 0-5°C [14]. The resulting diazonium salt undergoes nucleophilic substitution with copper(I) cyanide, releasing nitrogen gas and forming the carbon-nitrogen triple bond [14]. The copper catalyst facilitates the electron transfer process and stabilizes radical intermediates formed during the transformation [15].

Industrial production methods employ similar synthetic strategies but utilize continuous flow reactors and optimized catalyst systems to achieve high throughput and selectivity [15]. Modern variants employ safer cyanide sources such as potassium ferrocyanide with copper catalysis to minimize toxicity concerns while maintaining reaction efficiency [15].

Rosenmund-von Braun Reaction Pathways

Alternative nitrile formation pathways include the Rosenmund-von Braun reaction, which directly converts aryl halides to nitriles using copper(I) cyanide at elevated temperatures [14] [16]. This methodology proves particularly valuable for substrates where amine intermediates are difficult to access or unstable [14].

The reaction mechanism involves oxidative addition of the aryl halide to copper(I), followed by cyanide coordination and reductive elimination to form the carbon-nitrogen triple bond [16]. High temperatures (150-200°C) are typically required to achieve acceptable reaction rates, limiting the method to thermally stable substrates [14].

Recent developments focus on milder reaction conditions using palladium or nickel catalysis with safer cyanide sources [17]. These modern variants enable nitrile formation under more benign conditions while expanding the substrate scope to include electron-rich aromatics [17].

Direct Cyanation Methods

Contemporary approaches to nitrile formation employ direct cyanation using activated nitrile sources such as trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin [18]. These methods avoid the use of metal cyanides and provide cleaner reaction profiles with fewer toxic byproducts [18].

Photochemical and electrochemical cyanation methods represent emerging approaches that enable nitrile formation under mild conditions [18]. These techniques utilize radical intermediates generated through photoinduced electron transfer or electrochemical activation to facilitate carbon-cyanide bond formation [18].

Electron Transfer Processes in Transformations

Single Electron Transfer Mechanisms

Electron transfer processes play crucial roles in the transformations of 2-fluoro-4-methoxy-5-nitrobenzonitrile, particularly in reactions involving radical intermediates [19] [20]. The multiple electron-withdrawing substituents create a molecule capable of accepting electrons readily, forming stable radical anion species [20].

Single electron transfer (SET) can be initiated through various methods including electrochemical reduction, photochemical excitation, or chemical reducing agents [21]. The nitro group serves as the primary electron acceptor, with the resulting radical anion exhibiting altered reactivity compared to the neutral substrate [5]. Computational studies reveal that electron transfer to the nitro group leads to significant charge redistribution throughout the aromatic system [5].

Time-resolved spectroscopic studies of related benzonitrile systems demonstrate rapid electron transfer kinetics with characteristic lifetimes in the picosecond range [19]. The electron transfer process creates opportunities for subsequent bond formation or cleavage reactions that would be thermodynamically unfavorable in the absence of electronic activation [19].

Photoinduced Electron Transfer

Photochemical activation of 2-fluoro-4-methoxy-5-nitrobenzonitrile systems enables electron transfer processes through excited state chemistry [19]. Excitation of chromophoric groups leads to charge-separated states that can participate in subsequent chemical transformations [19]. The presence of multiple functional groups provides opportunities for intramolecular electron transfer cascades [19].

Studies of benzonitrile radical cations generated under ionizing conditions reveal complex reaction pathways involving sequential electron transfer and bond formation processes [22]. These mechanisms provide insights into astrochemical processes and potential synthetic applications in complex molecule construction [22].

Metal-Mediated Electron Transfer

Transition metal complexes facilitate electron transfer processes in 2-fluoro-4-methoxy-5-nitrobenzonitrile systems through coordination and redox chemistry [23] [24]. Platinum(II) hydride complexes react with activated benzonitriles through electron transfer mechanisms to generate reactive intermediates [23].

The electron transfer processes often involve rate-determining single electron transfer followed by rapid subsequent transformations [24]. The electronic properties of the substrate, particularly the presence of electron-withdrawing groups, strongly influence the thermodynamics and kinetics of these processes [24].

Radical Reaction Pathways

Radical-Nucleophilic Substitution (SRN1) Mechanisms

Radical reaction pathways for 2-fluoro-4-methoxy-5-nitrobenzonitrile involve radical-nucleophilic substitution (SRN1) mechanisms that proceed through radical anion intermediates [25]. These pathways become accessible when conventional polar mechanisms are thermodynamically unfavorable or kinetically slow [25].

The SRN1 mechanism initiates with electron transfer to the substrate, generating a radical anion that undergoes fragmentation to produce an aryl radical and the corresponding anion of the leaving group [25]. The aryl radical subsequently reacts with nucleophiles to form radical anion intermediates that transfer electrons to additional substrate molecules, propagating a chain reaction [25].

Experimental evidence for SRN1 mechanisms includes the observation of radical intermediates through electron paramagnetic resonance (EPR) spectroscopy and the requirement for electron transfer initiators or photochemical activation [25]. The presence of radical scavengers inhibits these reactions, confirming the radical nature of the mechanism [25].

Nitro Group Radical Chemistry

The nitro substituent in 2-fluoro-4-methoxy-5-nitrobenzonitrile exhibits unique radical chemistry, particularly in reductive environments [26]. Reduction of the nitro group generates radical intermediates that can participate in various coupling and substitution reactions [26]. Selective reduction conditions allow for controlled manipulation of the nitro functionality while preserving other reactive groups [26].

Iron-doped molybdenum disulfide catalysts demonstrate exceptional selectivity for nitro group reduction, achieving complete conversion to the corresponding amine with minimal side reactions [26]. The mechanism involves coordination of the nitro group to the catalyst surface, followed by sequential electron and proton transfer steps [26].

Radical Coupling Reactions

Radical intermediates generated from 2-fluoro-4-methoxy-5-nitrobenzonitrile can participate in coupling reactions to form carbon-carbon bonds [13]. Electrochemical generation of alkyl radicals from carbazate precursors enables coupling with nitrobenzene derivatives through radical combination mechanisms [13].

The coupling process involves matching the rates of radical generation and consumption to achieve optimal yields [13]. The electronic properties of the aromatic substrate influence the efficiency of radical coupling, with electron-deficient systems generally showing enhanced reactivity [13].

Mechanistic Studies of Functional Group Interconversions

Systematic Transformation Approaches

Functional group interconversions in 2-fluoro-4-methoxy-5-nitrobenzonitrile systems follow established patterns based on the electronic and steric properties of individual substituents [27] [28]. The compound serves as a versatile platform for exploring selective transformations that modify specific functional groups while preserving others [27].

The nitro group can be selectively reduced to the corresponding amine using various reducing agents including catalytic hydrogenation, metal hydride reagents, or electrochemical methods [29]. The choice of reducing conditions determines selectivity and functional group tolerance [29]. Palladium-catalyzed hydrogenation provides clean conversion under mild conditions with excellent selectivity [26].

The nitrile functionality undergoes diverse transformations including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions [29]. These transformations enable systematic structural modifications for medicinal chemistry and materials applications [30].

Mechanistic Pathways for Group Modifications

The methoxy substituent can be converted to other oxygen-containing functional groups through established protocols [31]. Demethylation using boron tribromide or aluminum chloride generates the corresponding phenol, which serves as a nucleophile for further substitutions [31]. Oxidative conditions can convert the methoxy group to aldehyde or carboxylic acid functionalities [31].

Fluorine substitution provides opportunities for nucleophilic displacement reactions under appropriate conditions [31]. The electron-withdrawing nitro and nitrile groups activate the aromatic ring sufficiently to enable fluoride displacement by various nucleophiles [4]. This reactivity pattern enables systematic structural modifications for structure-activity relationship studies [31].

Selective Transformation Strategies

Multi-step sequences enable selective modification of individual functional groups while preserving others [28]. Protection-deprotection strategies allow for temporary masking of reactive sites during transformations of other positions [28]. The electronic properties of the substituents influence the order of reactivity and enable predictable selectivity patterns [28].

Computational studies guide the selection of optimal reaction conditions and predict selectivity outcomes for complex multi-functional substrates [32]. Density functional theory calculations provide insights into transition state structures and activation barriers for competing pathways [32]. These theoretical insights enable rational design of selective transformation sequences [32].

The systematic study of functional group interconversions provides fundamental insights into aromatic reactivity patterns and enables the development of efficient synthetic methods for complex molecule construction [33]. The knowledge gained from mechanistic studies of model compounds like 2-fluoro-4-methoxy-5-nitrobenzonitrile contributes to broader understanding of aromatic chemistry and synthetic methodology [34].

XLogP3

1.5

Dates

Modify: 2023-08-17

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